1-Azido-4-ethoxybenzene

Description

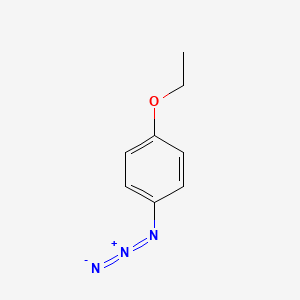

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-azido-4-ethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-2-12-8-5-3-7(4-6-8)10-11-9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGDQVLYEAQRXDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70570548 | |

| Record name | 1-Azido-4-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98488-09-6 | |

| Record name | 1-Azido-4-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-azido-4-ethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Aryl Azide Chemistry Research

Aryl azides are a class of organic compounds defined by the presence of an azide (B81097) group directly attached to an aromatic ring system. They are recognized for their diverse reactivity, which is dominated by the chemistry of the azide moiety. This functional group can undergo a range of transformations, most notably thermal or photochemical decomposition to form highly reactive nitrene intermediates, or participate in pericyclic reactions, such as 1,3-dipolar cycloadditions. wikipedia.org

The reactivity of an aryl azide is significantly modulated by the electronic nature of the substituents on the aromatic ring. Electron-donating groups, such as the ethoxy group in 1-azido-4-ethoxybenzene, increase the electron density of the azide group. This electronic effect influences the stability and reaction kinetics of the molecule. For instance, in 1,3-dipolar cycloaddition reactions, electron-donating groups can affect the rate of reaction compared to aryl azides bearing electron-withdrawing substituents. this compound is thus a valuable substrate for studying these structure-reactivity relationships and for applications where a balance of stability and controlled reactivity is required.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉N₃O |

| Molecular Weight | 163.18 g/mol |

| Structure | |

| Appearance | Not specified in sources |

| Key Functional Groups | Azide (-N₃), Ethoxy (-OCH₂CH₃), Benzene (B151609) Ring |

Data sourced from PubChem CID 15256896 uni.lu

Significance and Research Interest in 1 Azido 4 Ethoxybenzene Derivatives

The primary significance of 1-azido-4-ethoxybenzene lies in its utility as a precursor for synthesizing a wide array of complex organic molecules, particularly nitrogen-containing heterocycles. The azide (B81097) group is a key player in "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. nih.gov

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of a click reaction, where an azide reacts with a terminal alkyne to regioselectively form a 1,4-disubstituted 1,2,3-triazole. nih.gov These triazole derivatives are highly sought after due to their prevalence in medicinal chemistry, chemical biology, and materials science.

Research has demonstrated the specific application of this compound in the synthesis of functionalized triazoles. For example, it has been used as a starting material in a base-catalyzed reaction with ethyl 4,4-diethoxy-3-oxobutanoate to construct a 1,2,3-triazole ring, which is a core component of more complex target molecules like 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid. mdpi.com This highlights the compound's role in building molecular complexity through reliable and efficient chemical transformations. While direct research on this compound is specific, studies on its close analog, 1-azido-4-methoxybenzene (B1265735), further illustrate the synthetic potential of this class of compounds in forming diverse heterocyclic systems like furoindolines and pyrroloindolines through copper-catalyzed nitrene transfer and cyclization reactions. nih.govmdpi.com

Table 2: Selected Reaction of this compound

| Reactants | Catalyst/Conditions | Product | Reference |

|---|

Historical Development of Aryl Azide Chemistry Relevant to 1 Azido 4 Ethoxybenzene

The journey of aryl azide (B81097) chemistry began in the 19th century and has evolved significantly, paving the way for the use of reagents like 1-azido-4-ethoxybenzene in modern research.

1864: The first organic azide, phenyl azide, was prepared by Peter Griess through the reaction of phenyldiazonium with ammonia. wikipedia.orgnih.gov This discovery marked the birth of aryl azide chemistry.

1890s: Theodor Curtius discovered hydrazoic acid (HN₃) and subsequently developed the Curtius rearrangement, a reaction where acyl azides rearrange upon heating to form isocyanates. wikipedia.orgnih.gov This established azides as important synthetic intermediates for accessing amines and other nitrogen-containing compounds. britannica.com

Mid-20th Century: Rolf Huisgen conducted extensive studies on 1,3-dipolar cycloaddition reactions, demonstrating that azides could react with various dipolarophiles, such as alkynes, to form five-membered heterocyclic rings like triazoles. wikipedia.org This work provided the fundamental mechanistic understanding for many modern azide reactions.

Early 2000s: The field was revolutionized by the independent work of K. Barry Sharpless, Morten Meldal, and Valery V. Fokin, who developed the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This reaction, often called "click chemistry," offered a highly efficient, reliable, and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles. nih.gov This breakthrough dramatically expanded the applications of organic azides, including aryl azides like this compound, cementing their role as indispensable tools in drug discovery, bioconjugation, and materials science. nih.gov

An in-depth exploration of advanced methodologies for the synthesis of this compound and related aryl azides reveals a continuous evolution from classical techniques to highly efficient, catalyzed reactions. These developments are driven by the significance of aryl azides as versatile intermediates in organic chemistry, particularly in the realm of click chemistry, the synthesis of heterocycles, and as photoaffinity labels.

Advanced Spectroscopic Characterization and Computational Analyses of 1 Azido 4 Ethoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms in 1-Azido-4-ethoxybenzene can be determined.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the ethoxy group and the aromatic protons. The para-substitution on the benzene (B151609) ring results in a symmetrical pattern for the aromatic protons, which typically appear as two distinct doublets, representing an AA'BB' spin system. The protons of the ethoxy group exhibit a characteristic ethyl pattern: a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, arising from coupling with the adjacent protons.

For comparison, the closely related compound 1-azido-4-methoxybenzene (B1265735) shows two doublets for its aromatic protons in DMSO-d₆ at approximately δ 7.05 and δ 6.98 ppm. tpu.ru In CDCl₃, these aromatic protons appear as a multiplet between δ 6.68 and 6.98 ppm. muni.cz The expected chemical shifts for the protons of this compound are summarized in the table below.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (H-2, H-6) | ~7.0 | Doublet | ~9.0 |

| Aromatic (H-3, H-5) | ~6.9 | Doublet | ~9.0 |

| Methylene (-OCH₂-) | ~4.0 | Quartet | ~7.0 |

| Methyl (-CH₃) | ~1.4 | Triplet | ~7.0 |

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. For this compound, four signals are expected in the aromatic region due to the molecule's symmetry: two for the protonated carbons and two for the quaternary carbons (C-1 and C-4). The carbon attached to the azide (B81097) group (C-N₃) and the carbon attached to the ethoxy group (C-O) have distinct chemical shifts. Additionally, two signals corresponding to the methylene and methyl carbons of the ethoxy group appear in the aliphatic region of the spectrum.

The ¹³C NMR data for 1-azido-4-methoxybenzene in DMSO-d₆ shows signals at δ 156.8, 131.4, 120.9, and 115.3 ppm. tpu.ru In CDCl₃, the signals for the same analog are observed at δ 157.07 (C-O), 132.38 (C-N₃), 120.00, and 115.15 ppm. muni.cz These values provide a reliable reference for assigning the signals in the spectrum of this compound.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Quaternary (C-O) | ~157 |

| Quaternary (C-N₃) | ~132 |

| Aromatic (CH) | ~120 |

| Aromatic (CH) | ~115 |

| Methylene (-OCH₂-) | ~64 |

| Methyl (-CH₃) | ~15 |

Infrared (IR) Spectroscopy for Azide Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying specific functional groups within a molecule. The azide (-N₃) functional group is particularly well-suited for IR analysis due to its strong and characteristic asymmetric stretching vibration. This absorption is typically observed as a sharp, intense band in the region of 2100–2160 cm⁻¹.

For aromatic azides, this peak is a key diagnostic feature confirming the presence of the azido (B1232118) moiety. mdpi.com For instance, phenyl azide exhibits this characteristic band at approximately 2114 cm⁻¹. mdpi.com The analogous compound, 1-azido-4-methoxybenzene, shows a strong absorption at 2106 cm⁻¹, confirming the presence of the azide group. tpu.ru The spectrum of this compound is expected to show a similar prominent band, along with other characteristic absorptions such as C-O stretching for the ether linkage.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Azide (-N₃) | Asymmetric Stretch | ~2110 | Strong, Sharp |

| Aromatic C-H | Stretch | 3000–3100 | Medium |

| Aliphatic C-H | Stretch | 2850–3000 | Medium |

| Aryl Ether (C-O) | Asymmetric Stretch | 1240–1260 | Strong |

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. A characteristic fragmentation pathway for aryl azides is the loss of a neutral dinitrogen molecule (N₂), which has a mass of 28 Da. This results in a prominent peak corresponding to the [M-28]⁺ ion.

For this compound (C₈H₉N₃O), the molecular ion peak is expected at an m/z of approximately 163. The subsequent loss of N₂ would produce a fragment ion at m/z 135. This pattern is observed in the EI-MS spectrum of 1-azido-4-methoxybenzene, which shows the molecular ion at m/z 149 and a major fragment at m/z 121 ([M-N₂]⁺). tpu.ru

| Ion | Formula | Expected m/z | Description |

| [M]⁺ | [C₈H₉N₃O]⁺ | 163 | Molecular Ion |

| [M-N₂]⁺ | [C₈H₉O]⁺ | 135 | Loss of dinitrogen |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the exact elemental formula of the molecular ion and its fragments, serving as definitive proof of the compound's identity. The exact mass of this compound (C₈H₉N₃O) can be calculated and compared to the experimental value obtained from HRMS.

| Adduct / Ion | Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | [C₈H₉N₃O]⁺ | 163.07456 |

| [M+H]⁺ | [C₈H₁₀N₃O]⁺ | 164.08239 |

| [M+Na]⁺ | [C₈H₉N₃NaO]⁺ | 186.06433 |

GC-MS Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal analytical technique for the identification and quantification of this compound. In GC-MS analysis, the compound is first separated from a mixture based on its volatility and interaction with the stationary phase in the gas chromatograph. Subsequently, the separated compound is fragmented and detected by the mass spectrometer, providing a unique mass spectrum that serves as a chemical fingerprint.

The mass spectrum of this compound is characterized by its molecular ion peak, which corresponds to the molecular weight of the compound. For instance, the molecular ion peak for the related compound 1-azido-4-methoxybenzene appears at an m/z of 149. tpu.ru The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for aryl azides involve the loss of a nitrogen molecule (N₂), leading to the formation of a nitrene intermediate. This is often followed by rearrangements and further fragmentation of the aromatic ring and its substituents. For example, in the mass spectrum of 1-azido-4-methoxybenzene, fragment ions are observed at m/z 121, 106, 91, 78, 64, 52, 45, and 39, corresponding to various fragmentation products. tpu.ru While specific fragmentation data for this compound is not detailed in the provided results, a similar pattern involving the initial loss of N₂ would be expected.

GC-MS is frequently employed to monitor the progress of reactions involving this compound. For example, it can be used to detect the disappearance of the starting material and the appearance of products in reactions such as cycloadditions or reductions. conicet.gov.arrsc.org In studies of decomposition or complex reaction mixtures, GC-MS analysis can reveal the formation of byproducts, such as the corresponding aniline (B41778) (4-ethoxyaniline) or other derivatives. unibo.it

Table 1: GC-MS Data for a Related Aryl Azide

| Compound | Molecular Ion Peak (m/z) | Key Fragment Ions (m/z) |

|---|

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reaction mechanisms of this compound and related aryl azides. DFT calculations can provide insights into molecular geometry, charge distribution, and the energies of various electronic states, which are crucial for understanding the compound's reactivity.

DFT calculations, often using functionals like B3LYP or M06-L combined with basis sets such as 6-311+G(d,p), are employed to optimize the molecular geometry of aryl azides. smolecule.comrsc.org These calculations can predict bond lengths and angles that are often in good agreement with experimental data obtained from techniques like X-ray crystallography. For example, in a related compound, DFT calculations have been used to determine the planarity of the aromatic ring and the bond lengths of the azide and substituent groups. smolecule.com

Furthermore, DFT is instrumental in elucidating reaction mechanisms. For cycloaddition reactions, a key application of this compound, DFT can model the transition states and calculate the activation energies for different pathways. core.ac.uk This allows for the prediction of regioselectivity in reactions like the Huisgen [3+2] cycloaddition. For instance, studies on the uncatalyzed reaction of azides with alkynes have shown high activation barriers, which are significantly lowered in the presence of a catalyst. core.ac.ukacs.org DFT calculations can also be used to study decomposition pathways, such as the formation of nitrene intermediates through the elimination of N₂. smolecule.com

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, provides information about the charge distribution within the molecule. For example, NBO analysis of a similar azido compound revealed a negative charge on the azido group, confirming its nucleophilic character in certain reactions. smolecule.com

Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding the reactivity and electronic properties of this compound. The energies and distributions of these frontier molecular orbitals (FMOs) govern the compound's behavior in chemical reactions.

The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally corresponds to higher reactivity. For a related azido compound, the HOMO-LUMO gap was calculated to be 4.8 eV, which correlates with its stability under ambient conditions. smolecule.com

In the context of cycloaddition reactions, the relative energies of the FMOs of the azide and the other reactant (the dipolarophile) determine whether the reaction proceeds via a normal or inverse electron-demand mechanism. thieme-connect.de For this compound, the electron-donating ethoxy group raises the energy of the HOMO, making it more nucleophilic and favoring reactions with electron-deficient alkynes. Analysis of the FMOs can also predict the regioselectivity of cycloaddition reactions. In some cases, the HOMO is associated with the donor part of the molecule (the triazole ring in a product), while the LUMO is concentrated on the acceptor part. mdpi.com

Table 2: Representative Frontier Molecular Orbital Data for an Aryl Azide

| Parameter | Calculated Value |

|---|

Computational methods, particularly DFT, are increasingly used to predict spectroscopic parameters for molecules like this compound, which can aid in the interpretation of experimental spectra.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra. Recent advancements in machine learning models, often trained on large datasets and incorporating DFT-derived features, have achieved high accuracy in predicting NMR shifts. For example, some models report Mean Absolute Errors (MAEs) as low as 0.16 ppm for ¹H shifts and 2.05 ppm for ¹³C shifts. arxiv.org Such predictions can be invaluable for assigning peaks in complex spectra and for confirming molecular structures.

IR Spectroscopy: The vibrational frequencies corresponding to different molecular motions can be calculated using DFT. These calculated frequencies can then be compared to experimental IR spectra. A characteristic and strong absorption band for the azide group (-N₃) is expected around 2100 cm⁻¹. The presence of the ethoxy group would also give rise to characteristic C-O stretching vibrations around 1250 cm⁻¹.

Table 3: Predicted vs. Experimental Spectroscopic Data for Related Compounds

| Spectroscopic Technique | Predicted Parameter | Experimental Value | Reference Compound |

|---|---|---|---|

| ¹H NMR | Aromatic protons: δ 7.3–7.5 ppm | Aromatic protons: δ 7.3–7.5 ppm | 1-Azido-4-bromobenzene |

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The ethoxy group, in particular, can adopt various conformations relative to the benzene ring.

Computational methods are employed to identify the stable conformers and to determine the energy barriers for rotation around the C-O and C-C bonds of the ethoxy group. By calculating the potential energy surface as a function of specific dihedral angles, researchers can locate the energy minima corresponding to stable conformations. The relative energies of these conformers determine their population at a given temperature.

For aryl azides, the orientation of the azide group relative to the plane of the benzene ring is also a subject of conformational analysis. While the azide group itself is largely linear, its rotation can be influenced by steric and electronic interactions with the substituents on the ring. DFT calculations can be used to model these rotational barriers. For instance, in a study of azido group dynamics in a different system, variable-temperature ¹⁵N NMR was used in conjunction with DFT to reveal dynamic interconversion between two degenerate geometries, with a calculated energy barrier of 8.2 kcal/mol for the transition state. smolecule.com Such studies provide a deeper understanding of the molecule's dynamic behavior in solution.

Strategic Applications of 1 Azido 4 Ethoxybenzene in Complex Organic Synthesis

Synthesis of Heterocyclic Compounds

The azide (B81097) moiety of 1-Azido-4-ethoxybenzene is a key precursor for the generation of a range of nitrogen-containing heterocyclic systems. Its participation in cycloaddition reactions and as a nitrene source has been effectively leveraged to forge new ring systems with significant biological and material science applications.

The 1,3-dipolar cycloaddition reaction between azides and alkynes, often referred to as "click chemistry," is a cornerstone of modern organic synthesis, and this compound is an exemplary substrate for this transformation. This reaction provides a highly efficient and regioselective route to 1,2,3-triazole derivatives. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) typically yields 1,4-disubstituted triazoles, while the ruthenium-catalyzed version (RuAAC) can provide the 1,5-disubstituted regioisomers. researchgate.net These triazole products are not merely stable linkers but often exhibit significant biological activities themselves. researchgate.net

The reaction of this compound with a terminal alkyne in the presence of a copper(I) catalyst leads to the formation of a 1-(4-ethoxyphenyl)-4-substituted-1H-1,2,3-triazole. The ethoxy group at the para-position of the benzene (B151609) ring can modulate the electronic properties of the azide, influencing the reaction kinetics and the properties of the resulting triazole.

Table 1: Examples of Triazole Synthesis via Azide-Alkyne Cycloaddition

| Azide | Alkyne | Catalyst | Product | Reference |

| This compound | Phenylacetylene | Copper(I) | 1-(4-ethoxyphenyl)-4-phenyl-1H-1,2,3-triazole | researchgate.net |

| This compound | Propargyl alcohol | Copper(I) | (1-(4-ethoxyphenyl)-1H-1,2,3-triazol-4-yl)methanol | mdpi.com |

The [3+2] cycloaddition reaction between an azide and a nitrile is a fundamental and widely utilized method for the synthesis of tetrazoles. youtube.comnih.gov this compound can react with various organic nitriles, often in the presence of a Lewis acid catalyst such as a zinc(II) salt, to afford 1,5-disubstituted tetrazoles. nih.govorganic-chemistry.org The reaction is believed to proceed through the activation of the nitrile by the Lewis acid, facilitating the nucleophilic attack of the azide. nih.gov The resulting tetrazole ring is considered a bioisostere of a carboxylic acid, making these derivatives valuable in medicinal chemistry. youtube.com

The use of this compound in this reaction allows for the introduction of the 4-ethoxyphenyl group at the N1 position of the tetrazole ring, which can influence the pharmacological properties of the final molecule.

Table 2: Synthesis of Tetrazoles from this compound and Nitriles

| Azide | Nitrile | Catalyst | Product | Reference |

| This compound | Benzonitrile | ZnBr₂ | 1-(4-ethoxyphenyl)-5-phenyl-1H-tetrazole | organic-chemistry.org |

| This compound | Acetonitrile | ZnBr₂ | 1-(4-ethoxyphenyl)-5-methyl-1H-tetrazole | organic-chemistry.org |

A notable application of aryl azides, including those structurally similar to this compound, is in the synthesis of furoindoline and pyrroloindoline scaffolds. nih.gov These core structures are present in a variety of indole (B1671886) alkaloids with significant biological activity. In a copper-catalyzed reaction, tryptophols or tryptamines can react with aryl azides through a nitrene transfer/cyclization cascade. nih.gov For instance, the reaction of tryptophol (B1683683) with 1-azido-4-methoxybenzene (B1265735), a close analog of this compound, has been shown to produce the corresponding furoindoline derivative. nih.gov This transformation highlights the potential of this compound to serve as a nitrene source for the construction of these complex heterocyclic systems.

Organic azides are valuable precursors for the synthesis of a variety of other five- and six-membered heterocycles. nih.gov While direct synthesis of oxazoles, thiazoles, and oxazines from this compound is not extensively documented, general methodologies involving aryl azides suggest its potential utility. For example, the thermal decomposition of aryl azides in a mixture of a carboxylic acid and polyphosphoric acid can lead to the formation of oxazoles. rsc.org Furthermore, the reaction of 1-sulfonyl-1,2,3-triazoles, which can be derived from the cycloaddition of sulfonyl azides and terminal alkynes, with thionoesters in the presence of a rhodium(II) catalyst can produce 2,5-disubstituted thiazoles. acs.org The azide functionality can also be incorporated into precursors for the synthesis of oxazines. nih.gov

The synthesis of pyrrolopyrazoles can also be achieved using azide-based methodologies. mdpi.com Although specific examples employing this compound are not prominent in the literature, the general synthetic strategies provide a framework for its potential application. These methods often involve the construction of the pyrazole (B372694) ring followed by the annulation of the pyrrole (B145914) ring, or vice versa, with the azide group serving as a key nitrogen source at a crucial step.

Bioconjugation and Chemical Biology Applications

The azide group of this compound is a bioorthogonal handle, meaning it can react selectively within a complex biological environment without interfering with native biochemical processes. This property makes it an invaluable tool for bioconjugation and chemical biology. The primary application in this area is through the aforementioned azide-alkyne cycloaddition, or "click chemistry."

Researchers can introduce this compound or a derivative thereof onto a biomolecule of interest, such as a protein or a nucleic acid. This "azide-tagged" biomolecule can then be selectively reacted with another molecule containing a terminal alkyne, such as a fluorescent dye, a drug molecule, or a purification tag. This allows for the precise and efficient labeling, tracking, and modification of biomolecules in their native environment. The ethoxy group can provide favorable solubility and electronic properties to the labeling reagent.

While specific applications of this compound in bioconjugation are part of a broader class of aryl azides used for this purpose, the principles remain the same. The stability and selective reactivity of the azide group are paramount to its utility in creating well-defined bioconjugates for a myriad of applications in diagnostics, therapeutics, and fundamental biological research.

Staudinger Ligation for Biomolecule Labeling

The Staudinger ligation is a highly effective chemoselective reaction used to form a stable amide bond by reacting an azide with a specifically engineered triarylphosphine. wikipedia.org This reaction is renowned for its bio-orthogonality, meaning it can proceed within a complex biological environment without interfering with native cellular processes. mdpi.comresearchgate.net The azide and phosphine (B1218219) groups are abiotic; they are not naturally present in biomolecules and therefore react only with each other, ensuring high specificity and minimal background labeling. mdpi.comresearchgate.net

The process begins with the reaction of an azide, such as the one present in this compound, with a triarylphosphine bearing an ortho-ester trap (e.g., a methyl ester). This forms an aza-ylide intermediate, which then undergoes intramolecular cyclization and hydrolysis to yield a stable amide linkage and a phosphine oxide byproduct. wikipedia.org The reaction is efficient and biocompatible, proceeding under mild, aqueous conditions, which is ideal for working with sensitive biological samples. mdpi.comorganic-chemistry.org

In a typical application, this compound can be used to introduce the azide moiety onto a target molecule. This "azide-tagged" molecule can then be selectively labeled with a phosphine-containing probe, such as a fluorescent dye or a biotin (B1667282) tag, enabling visualization or purification of the target biomolecule. organic-chemistry.orgmdpi.com

| Feature | Description |

| Reactants | Azide (e.g., this compound) and a phosphine with an electrophilic trap. |

| Product | Stable amide bond. |

| Key Characteristics | Bio-orthogonal, chemoselective, biocompatible, high efficiency. mdpi.comresearchgate.net |

| Conditions | Mild, aqueous environments, moderate temperatures, and pH. mdpi.com |

| Application | Site-selective labeling of proteins, glycoproteins, and other biomolecules. wikipedia.orgmdpi.com |

Click Chemistry in Bioconjugation Strategies

"Click chemistry" refers to a class of reactions that are modular, high-yielding, and generate only inoffensive byproducts. The most prominent example used in bioconjugation is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that forms a stable 1,2,3-triazole ring from an azide and a terminal alkyne. nih.gov this compound serves as a key source of the azide functionality for these powerful conjugation strategies.

The CuAAC reaction is valued for its reliability, specificity, and biocompatibility. nih.gov The azide and alkyne groups are largely inert in biological systems, ensuring that the reaction selectively links molecules that have been functionalized with these groups. nih.gov This has made click chemistry a go-to method for a wide range of applications, including:

Labeling and modifying biomolecules: Attaching probes like fluorophores or biotin to proteins, nucleic acids, and polysaccharides. nih.gov

Drug Development: Assembling complex molecular architectures, such as antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to an antibody for targeted delivery. juniperpublishers.com

Materials Science: Creating functionalized polymers and specialized surface coatings.

A catalyst-free version, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), utilizes a strained cyclooctyne (B158145) to react with the azide. nih.govjuniperpublishers.com This variant is particularly useful for applications in living cells and organisms where the potential toxicity of the copper catalyst is a concern. nih.gov

| Reaction Type | Catalyst | Key Feature | Primary Use Case |

| CuAAC | Copper(I) | High efficiency and reliability. nih.gov | In vitro bioconjugation, materials synthesis. |

| SPAAC | None (Strain-promoted) | Avoids catalyst toxicity. nih.gov | Live-cell imaging, in vivo labeling. nih.gov |

Precursor in Multistep Organic Synthesis

Beyond its direct use in ligation and cycloaddition reactions, this compound is a valuable precursor in various multistep synthetic pathways. Its azide group can be transformed into other important functional groups, and the entire molecule can be incorporated as a key building block in the synthesis of more complex targets.

Nitrogen-containing heterocyclic compounds are integral scaffolds in a vast number of pharmaceuticals. mdpi.comresearchgate.net The azide group of this compound provides a direct route to such structures. For instance, the click chemistry reaction (CuAAC) with alkynes yields triazoles, a class of heterocycles known for a wide range of pharmacological activities. Furthermore, the azide can be converted into a highly reactive nitrene intermediate through thermal or photochemical activation, which can then undergo cycloaddition or C-H insertion reactions to build complex nitrogen-containing ring systems.

The bioconjugation techniques described previously, such as CuAAC and the Staudinger ligation, are also central to modern pharmaceutical development. They are employed in creating targeted therapies and diagnostic agents where precise molecular assembly is required.

Similar to pharmaceuticals, the agrochemical industry relies heavily on nitrogen-containing heterocyclic compounds for the development of new herbicides, pesticides, and fungicides. researchgate.netarkema.com The versatile reactivity of aryl azides makes them attractive intermediates for creating novel agrochemical candidates. The synthesis of various heterocyclic systems, such as pyrazoles, triazoles, and imidazoles, which form the core of many active agrochemical ingredients, can be facilitated by intermediates derived from aryl azides. arkema.com For example, the triazole ring formed via the click reaction is a known pharmacophore in several successful fungicides. The ability of this compound to introduce this functionality or serve as a precursor to other nitrogenous scaffolds makes it a relevant building block in agrochemical research.

The azide group is a stable and reliable precursor to a primary amine. Through reduction, typically via catalytic hydrogenation or reaction with a phosphine (the Staudinger reaction), the azide moiety in this compound can be cleanly converted to an amino group, yielding 4-ethoxyaniline. wikipedia.org This transformation is highly efficient and avoids harsh conditions often required for other methods of amine synthesis.

Amines are fundamental building blocks in organic chemistry. Once formed, the 4-ethoxyaniline can be used in a multitude of subsequent reactions. A common transformation is the condensation with an aldehyde or ketone to form an imine (also known as a Schiff base). Imines are important intermediates themselves, used in the synthesis of a wide variety of other compounds, and also exhibit a range of biological activities.

Reaction Pathway:

Reduction: this compound → 4-Ethoxyaniline

Condensation: 4-Ethoxyaniline + Aldehyde/Ketone → Imine

Regioselective Functionalization of Complex Architectures (e.g., Calixarenes)

Calixarenes are macrocyclic molecules made of phenolic units linked by methylene (B1212753) bridges, creating a basket-like shape that can host smaller molecules or ions. Their utility in supramolecular chemistry depends on the precise functionalization of their "upper" or "lower" rims. Aryl azides provide a chemical handle for achieving this functionalization with high regioselectivity.

In this context, an azide group can be introduced onto the calixarene (B151959) scaffold. This "azido-calixarene" then becomes a platform for further modification using the highly specific reactions the azide group enables. For example, using copper-catalyzed azide-alkyne cycloaddition (click chemistry), various functional groups, such as water-solubilizing polyammonium groups, can be "clicked" onto the calixarene upper rim. This strategy allows for the construction of complex, tailored host molecules for specific applications in sensing, catalysis, or drug delivery. The use of an azide as an intermediate ensures that the subsequent modification occurs only at the desired position, demonstrating a powerful application of regioselective synthesis.

Emerging Research Frontiers and Future Prospects for 1 Azido 4 Ethoxybenzene

Development of Novel Catalytic Systems for Azide (B81097) Reactivity

The transformation of the azide group is central to the utility of 1-Azido-4-ethoxybenzene. While traditional thermal and photochemical methods exist, they often require harsh conditions and can suffer from poor selectivity. Consequently, a significant research frontier is the development of sophisticated catalytic systems that can mediate azide reactions under milder, more controlled conditions.

Transition metals are at the forefront of this effort, with catalysts based on rhodium, ruthenium, iridium, cobalt, and copper showing particular promise for aryl azide transformations. nih.govbohrium.commdpi.com These catalysts enable reactions that are otherwise difficult to achieve, such as directed C-H functionalization. For instance, rhodium(II) complexes have been proven effective in catalyzing the intramolecular C-H amination of aryl azides to produce valuable N-heterocycles like indoles and carbazoles at temperatures as low as 60 °C. nih.gov Similarly, iridium(I) catalysts can facilitate the formation of indolines from electron-deficient aryl azides at room temperature. nih.gov

Copper-catalyzed systems are particularly widespread, especially for the quintessential azide reaction: the azide-alkyne cycloaddition (CuAAC). mdpi.com Beyond this "click" reaction, copper catalysts are being developed for the synthesis of aryl azides themselves from aryl halides and boronic acids, often allowing for subsequent in-situ reactions. mdpi.comresearchgate.net The choice of metal and its ligand sphere is crucial, as it can dictate the reaction pathway. For example, in C-H activation reactions involving acyl azides, rhodium catalysts can favor C-C amidation while ruthenium catalysts selectively mediate C-N amidation, highlighting the power of catalyst control. acs.org

| Catalyst System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Rhodium(II) salts (e.g., Rh₂(pfb)₄) | Intramolecular C-H Amination | Formation of indoles and carbazoles at mild temperatures (60 °C). | nih.gov |

| Iridium(I) complexes (e.g., [Ir(cod)OMe]₂) | Intramolecular C-H Amination | Formation of indolines at room temperature. | nih.gov |

| Copper(I) and Copper(II) salts (e.g., CuI, CuSO₄) | Azide-Alkyne Cycloaddition (Click Chemistry), Azidation of Aryl Halides | High efficiency, mild conditions, wide substrate scope. | mdpi.comresearchgate.net |

| Ruthenium and Cobalt porphyrins | Catalytic Nitrene Transfer | Enables reactions with olefins. | nih.gov |

Exploration of New Reaction Pathways and Transformations

Beyond the well-established cycloaddition reactions, researchers are uncovering novel transformations for aryl azides like this compound, leading to the synthesis of complex molecular architectures. These new pathways often leverage the in situ generation of highly reactive nitrene or nitrenoid intermediates from the azide precursor under catalytic conditions.

One major area of exploration is the synthesis of diverse heterocyclic compounds. nih.gov For example, rhodium(II)-catalyzed decomposition of vinyl azides can lead to the formation of indoles and pyrroles. nih.gov A particularly innovative pathway is the rhodium(II)-catalyzed transannulation of N-tetrafluoroethyl-1,2,3-triazoles (formed from the cycloaddition of an azide) with nitriles. This reaction sequence transforms the initial triazole ring into a new N-tetrafluoroethyl-containing imidazole, demonstrating a powerful method for scaffold hopping in medicinal chemistry. nih.gov

Furthermore, thermal intramolecular cyclization reactions of strategically designed aryl azides are being used to create fused heterocyclic systems. In one example, the reaction of an azide with a pyridine ring can lead to the formation of triazolo-pyrazolo-pyridinium derivatives through nitrene cyclization onto the azine nitrogen. researchgate.net These discoveries showcase a move towards using the azide group not just as a ligation handle but as a versatile functional group for intricate molecular construction.

Integration into Flow Chemistry and Continuous Synthesis Protocols

The integration of this compound chemistry into continuous flow manufacturing processes represents a significant leap forward in terms of safety, efficiency, and scalability. nih.gov Organic azides are high-energy compounds that can be hazardous to handle in large quantities in traditional batch reactors. Flow chemistry mitigates these risks by working with only small amounts of material at any given time in the controlled environment of a microreactor or meso-reactor. nih.govalmacgroup.com

Continuous flow systems offer superior control over reaction parameters. The high surface-area-to-volume ratio of microreactors allows for extremely efficient heat transfer, enabling precise temperature control of highly exothermic or cryogenic reactions. almacgroup.comresearchgate.net This enhanced control can lead to higher yields, fewer byproducts, and access to reaction conditions unattainable in batch processing. researchgate.net For instance, the synthesis of a related compound, 1-ethoxy-2,3-difluoro-4-iodo-benzene, was achieved in a microreactor system with a residence time of just 16 minutes, a significant improvement over the 70 minutes required in a conventional stirred tank. researchgate.net

These protocols allow for the telescoping of multiple reaction steps into a single, uninterrupted sequence, eliminating the need for manual handling and isolation of potentially unstable intermediates. nih.gov This approach is particularly advantageous for multi-step syntheses involving this compound, such as its formation followed immediately by a cycloaddition or amination reaction, streamlining the path to complex target molecules.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry has become an indispensable tool for understanding and predicting the reactivity of aryl azides. Techniques like Density Functional Theory (DFT) allow researchers to model reaction mechanisms, calculate activation energies, and predict the outcomes of reactions before they are ever attempted in the lab. nih.govresearchgate.net

For the quintessential 1,3-dipolar cycloaddition reaction, computational models can elucidate the factors that control reaction rates and regioselectivity. Distortion/interaction-activation strain analysis, for example, can explain the ambiphilic nature of azides, where they react readily with both electron-rich and electron-deficient alkynes. nih.govresearchgate.net These models help in the selection of optimal reaction partners and conditions to achieve a desired triazole product.

Computational studies are also crucial in designing novel reactions. By calculating the energy profiles of hypothetical reaction pathways, chemists can identify promising new transformations. For example, DFT calculations were used to support the proposed mechanism in an acid-switchable reaction that could selectively produce either trifluoroacetyltriazoles or isoxazoles from the same starting materials. researchgate.net Furthermore, computational methods can predict the spectroscopic properties (e.g., emission spectra) of reaction products, aiding in their identification and the design of molecules with specific photophysical characteristics. nih.gov

Design of Functional Materials and Supramolecular Assemblies utilizing Triazole Linkages

The 1,4-disubstituted 1,2,3-triazole ring, readily formed from the "click" reaction of this compound with a terminal alkyne, is an exceptionally stable and versatile linkage for constructing advanced functional materials and polymers. mdpi.com This linkage is not merely a passive spacer; its aromatic nature, large dipole moment, and ability to participate in hydrogen bonding impart unique properties to the resulting materials. mdpi.com

Researchers are leveraging these features to create a new generation of "polytriazoles." These polymers can be designed with precisely defined sequences, mimicking the complexity of biological macromolecules. rsc.org The applications for such materials are vast and growing. For example, well-defined brush polymers containing triazole moieties have been developed as high-performance materials for electrical memory devices. researchgate.net In this application, the electronic properties of the material could be tuned by altering the substituent on the triazole ring, demonstrating either permanent memory behaviors or simple dielectric characteristics. researchgate.net

Beyond polymers, triazole linkages are used to build supramolecular assemblies, such as metal-organic frameworks (MOFs) and complex rotaxanes. The triazole unit can act as a ligand for metal ions, facilitating the construction of ordered, porous structures with applications in gas storage and catalysis. The robustness and straightforward synthesis of the triazole linkage make it an ideal component for creating complex, functional architectures from simple building blocks like this compound.

| Material Type | Key Feature | Potential Application | Reference |

|---|---|---|---|

| Sequence-Defined Polytriazoles | Precise monomer sequence and chain length. | Biomimetic materials, data storage. | rsc.org |

| Triazole-Containing Brush Polymers | Tunable electronic properties based on triazole substituent. | Electrical memory devices. | researchgate.net |

| 1,2,4-Triazole Poly(aryl ethers) | High thermal stability and amorphous nature. | High-temperature thermoplastics. | ibm.com |

| Dense 1,2,3-Triazole Polymers | High density of functional triazole units. | Novel functional polymers, metal ion ligands. | mdpi.com |

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 1-Azido-4-ethoxybenzene in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. For aerosol generation, wear a NIOSH-approved N95 respirator .

- Engineering Controls : Operate in a fume hood with local exhaust ventilation to minimize inhalation risks. Install emergency eyewash stations and safety showers nearby .

- Waste Management : Segregate azide-containing waste in labeled, airtight containers. Collaborate with certified hazardous waste disposal services to prevent environmental contamination .

- Azide-Specific Risks : Avoid friction, heat, or shock due to the compound’s potential explosivity. Store in cool, dry conditions away from reducing agents .

Q. How can researchers synthesize this compound, and what are common pitfalls?

- Methodological Answer :

- Synthetic Route : Start with 4-ethoxybenzyl bromide and substitute the bromide with sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C. Monitor reaction progress via TLC .

- Pitfalls :

- Side Reactions : Competing elimination or hydrolysis can occur if moisture is present. Use anhydrous conditions and molecular sieves.

- Purification Challenges : Column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product from unreacted azide precursors .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Expect aromatic protons as a doublet (δ 6.8–7.2 ppm) and ethoxy CH₂ at δ 3.9–4.1 ppm. Compare with analogous azidoarenes (e.g., 1-azido-4-bromobenzene) .

- ¹³C NMR : The azide group (C-N₃) resonates at δ 50–55 ppm .

- IR Spectroscopy : Confirm the azide stretch (ν ~2100 cm⁻¹) and ethoxy C-O (ν ~1250 cm⁻¹) .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺ for C₈H₉N₃O) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in click chemistry applications?

- Methodological Answer :

- DFT Calculations : Optimize the molecule’s geometry using Gaussian or ORCA software. Calculate frontier molecular orbitals (FMOs) to assess electron density at the azide group, predicting regioselectivity in cycloadditions .

- Reactivity Comparisons : Benchmark against experimental data for similar azides (e.g., 1-azido-4-bromobenzene) to validate computational models .

- Kinetic Studies : Use transition state theory (TST) to model activation barriers for reactions with alkynes, adjusting solvent parameters (e.g., DMSO vs. water) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Combine NMR, IR, and X-ray crystallography (if crystals are obtainable) to confirm bond angles and connectivity .

- Literature Benchmarking : Compare observed shifts with published data for structurally related compounds (e.g., 4-methoxybenzaldehyde derivatives) .

- Statistical Analysis : Apply principal component analysis (PCA) to identify outliers in datasets, particularly for ambiguous peaks .

Q. How should researchers design experiments to study the thermal stability of this compound?

- Methodological Answer :

- DSC/TGA Analysis : Perform differential scanning calorimetry (DSC) to detect exothermic decomposition events. Use thermogravimetric analysis (TGA) to determine mass loss profiles .

- Controlled Heating Trials : Conduct small-scale (<100 mg) heating in a sand bath under inert atmosphere (N₂/Ar). Monitor decomposition products via GC-MS .

- Kinetic Modeling : Apply the Arrhenius equation to extrapolate safe storage temperatures based on activation energy (Eₐ) derived from DSC data .

Data Presentation and Analysis

Q. What are best practices for presenting experimental data in publications?

- Methodological Answer :

- Tables : Include raw data (e.g., NMR shifts, reaction yields) in appendices. Highlight processed data (e.g., kinetic constants) in the main text .

- Figures : Use annotated chromatograms or spectra to emphasize key peaks. For thermal data, overlay DSC/TGA curves with labeled phase transitions .

- Statistical Reporting : Provide standard deviations for replicate experiments (n ≥ 3) and p-values for hypothesis testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.